molecular formula C34H47NO7 B589561 4-O-(2-Hydroxy-2-(4-hydroxy-3-(hydroxymethyl)phenyl)ethyl) salmeterol CAS No. 1391052-04-2

4-O-(2-Hydroxy-2-(4-hydroxy-3-(hydroxymethyl)phenyl)ethyl) salmeterol

Cat. No.: B589561
CAS No.: 1391052-04-2
M. Wt: 581.75
InChI Key: ZHRQOSRFSAZSAM-UHFFFAOYSA-N
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Description

4-O-(2-Hydroxy-2-(4-hydroxy-3-(hydroxymethyl)phenyl)ethyl) salmeterol, also known as this compound, is a useful research compound. Its molecular formula is C34H47NO7 and its molecular weight is 581.75. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Analysis

  • The synthesis of novel Salmeterol derivatives has been achieved through multi-step reactions, including Boc selective protection, intramolecular ester exchange, and hydrolysis, providing a pathway to explore the compound's applications in chemical synthesis and potentially in pharmacological research (Cai Xiao-yan, 2015).
  • Crystallographic studies offer insight into the structural properties of related compounds, shedding light on molecular configurations that could influence their biological activity and interaction with biological targets (I. Manolov & C. Maichle‐Moessmer, 2007).

Biotechnological Applications

  • Enzymatic methods for the synthesis of chiral intermediates for drug development have been optimized, demonstrating the utility of biocatalysis in producing optically pure compounds essential for pharmaceutical applications (Jia‐Yan Liu et al., 2014).
  • The isolation and characterization of impurities in the synthesis process of Salmeterol highlight the importance of analytical methods in ensuring the purity and quality of pharmaceutical ingredients (B. Venkatasubbaiah et al., 2009).

Material Science and Engineering

  • Research on the pyrolysis characteristics of β-O-4 type model compounds with oxygen-containing substituents provides valuable data for understanding the thermal degradation behavior of complex organic molecules, which is crucial for applications in material science and environmental engineering (Pan Li et al., 2016).

Crystallography and Molecular Design

  • Detailed crystallographic analyses of polymorphs offer insights into the molecular geometry, intermolecular interactions, and packing energetics, essential for designing compounds with desired physical and chemical properties (Alexandru A. Moldovan et al., 2017).

Properties

IUPAC Name

4-[1-hydroxy-2-[2-(hydroxymethyl)-4-[1-hydroxy-2-[6-(4-phenylbutoxy)hexylamino]ethyl]phenoxy]ethyl]-2-(hydroxymethyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H47NO7/c36-23-29-20-28(13-15-31(29)38)33(40)25-42-34-16-14-27(21-30(34)24-37)32(39)22-35-17-7-1-2-8-18-41-19-9-6-12-26-10-4-3-5-11-26/h3-5,10-11,13-16,20-21,32-33,35-40H,1-2,6-9,12,17-19,22-25H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHRQOSRFSAZSAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCCCOCCCCCCNCC(C2=CC(=C(C=C2)OCC(C3=CC(=C(C=C3)O)CO)O)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H47NO7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

581.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1391052-04-2
Record name 4-O-(2-Hydroxy-2-(4-hydroxy-3-(hydroxymethyl)phenyl)ethyl) salmeterol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1391052042
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-O-(2-HYDROXY-2-(4-HYDROXY-3-(HYDROXYMETHYL)PHENYL)ETHYL) SALMETEROL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/446ID5759Z
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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